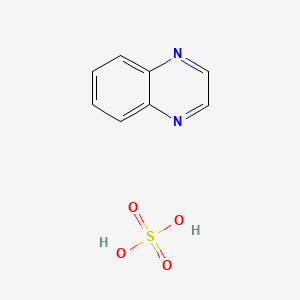
Quinoxaline, sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, sulfate is a compound that belongs to the class of bicyclic aromatic heterocyclic systems, also known as benzopyrazines. This compound contains a benzene ring fused with a pyrazine ring. Quinoxaline derivatives have garnered significant attention due to their potential biological and pharmaceutical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have introduced greener and more efficient methods, such as using sulfated polyborate as a recyclable catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs eco-friendly catalysts and conditions to ensure high yields and minimal environmental impact. Methods such as microwave irradiation, sonication, and ball mill heating have been developed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Quinoxaline, sulfate undergoes various chemical reactions, including:
Oxidation: Quinoxaline derivatives can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
Quinoxaline, sulfate and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of quinoxaline, sulfate involves its interaction with specific molecular targets and pathways. For instance, certain quinoxaline derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival . Additionally, some derivatives exhibit antimicrobial activity by targeting bacterial enzymes and disrupting essential metabolic processes .
類似化合物との比較
Quinoxaline, sulfate can be compared with other similar compounds, such as:
Quinoline: Another nitrogen-containing heterocyclic compound with significant pharmacological activities.
Quinazoline: Known for its anticancer properties and use in drug development.
Cinnoline: Exhibits various biological activities and is used in medicinal chemistry.
This compound stands out due to its unique combination of a benzene and pyrazine ring, which imparts distinct chemical and biological properties .
特性
CAS番号 |
6119-81-9 |
|---|---|
分子式 |
C8H8N2O4S |
分子量 |
228.23 g/mol |
IUPAC名 |
quinoxaline;sulfuric acid |
InChI |
InChI=1S/C8H6N2.H2O4S/c1-2-4-8-7(3-1)9-5-6-10-8;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |
InChIキー |
STAJLSYINUVEDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC=N2.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


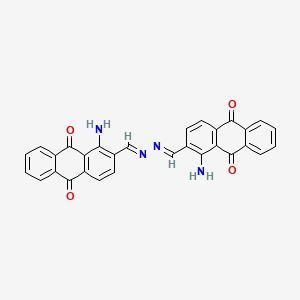
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
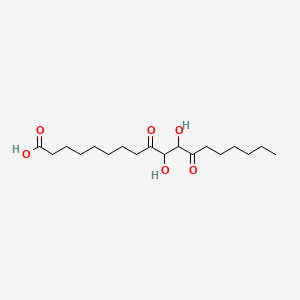
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
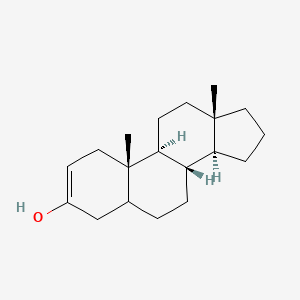
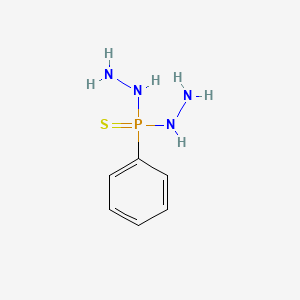
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)


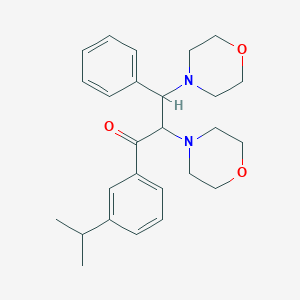
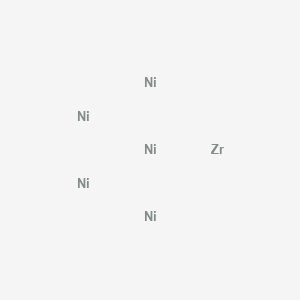
![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
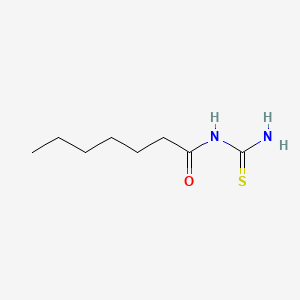
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
